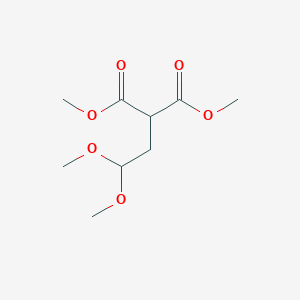
Dimethyl (2,2-dimethoxyethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2,2-dimethoxyethyl)propanedioate is an organic compound with the molecular formula C9H16O6 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by dimethyl and dimethoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2,2-dimethoxyethyl)propanedioate can be synthesized through the alkylation of enolate ions. The enolate ion of dimethyl malonate is generated using a strong base such as sodium ethoxide in ethanol. This enolate ion then reacts with 2,2-dimethoxyethyl bromide to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2,2-dimethoxyethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the dimethoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl (2,2-dimethoxyethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl (2,2-dimethoxyethyl)propanedioate involves its interaction with various molecular targets. The compound can undergo hydrolysis to form intermediates that participate in further chemical reactions. These intermediates can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid, often used in organic synthesis.
Dimethyl 2-methylpropanedioate: A related compound with a methyl group on the propanedioate backbone.
Uniqueness
Dimethyl (2,2-dimethoxyethyl)propanedioate is unique due to the presence of the dimethoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
51534-81-7 |
|---|---|
Molecular Formula |
C9H16O6 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
dimethyl 2-(2,2-dimethoxyethyl)propanedioate |
InChI |
InChI=1S/C9H16O6/c1-12-7(13-2)5-6(8(10)14-3)9(11)15-4/h6-7H,5H2,1-4H3 |
InChI Key |
HPCPJKAFKIAFOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(C(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















